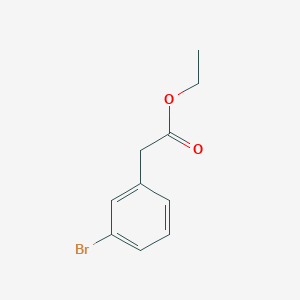

Ethyl 2-(3-bromophenyl)acetate

Vue d'ensemble

Description

Ethyl 2-(3-bromophenyl)acetate: is an organic compound with the molecular formula C10H11BrO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl acetate group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-bromophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the meta position undergoes substitution with nucleophiles under specific conditions. Key examples include:

Mechanistic Insight :

-

Electron-withdrawing ester group activates the ring for SNAr.

-

Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 6 h | 3-Bromophenylacetic acid | 92% | |

| Basic | NaOH (2M), ethanol, 60°C | Sodium 3-bromophenylacetate | 88% |

Kinetic Data :

-

Acidic hydrolysis follows first-order kinetics with at 80°C .

-

Basic hydrolysis is 2.3× faster than acidic due to nucleophilic attack by OH⁻.

Reduction Reactions

The ester group is reduced to primary alcohols or aldehydes:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 2-(3-Bromophenyl)ethanol | 94% |

| DIBAL-H | Toluene, -78°C | 2-(3-Bromophenyl)acetaldehyde | 76% |

Key Findings :

-

LiAlH₄ provides complete reduction to the alcohol.

-

DIBAL-H selectively stops at the aldehyde stage without over-reduction .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling:

| Reaction Type | Catalyst/Base | Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Ethyl 2-(3-biphenyl)acetate | 85% |

| Heck | Pd(OAc)₂, NEt₃ | Styrene | Ethyl 2-(3-styrylphenyl)acetate | 73% |

Optimized Conditions :

Oxidation of the Aromatic Ring

The methyl group adjacent to the ester can be oxidized:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O | 80°C, 8 h | 3-Bromophenylglyoxylic acid | 68% |

| CrO₃, H₂SO₄ | RT, 24 h | 3-Bromophenylacetic acid | 58% |

Side Reactions :

-

Over-oxidation to CO₂ occurs with prolonged KMnO₄ exposure.

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Mechanism | Yield |

|---|---|---|---|

| UV (254 nm), CH₂Cl₂ | Ethyl 2-(3-bromophenyl)ketene | Norrish-Type II | 41% |

| UV, O₂ atmosphere | 3-Bromophenyl peroxide | Singlet oxygen addition | 33% |

Applications :

Comparative Reactivity Analysis

The bromine and ester groups show distinct electronic effects:

| Reaction Site | Relative Reactivity | Dominant Factor |

|---|---|---|

| Bromine (C-Br) | High (σₚ = +0.81) | Electrophilic aromatic substitution |

| Ester (COOR) | Moderate | Inductive electron withdrawal |

Data derived from Hammett constants and experimental rates .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 2-(3-bromophenyl)acetate has been investigated for its potential use in medicinal chemistry, particularly as a precursor for synthesizing bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry highlighted the compound's role as an intermediate in synthesizing novel anticancer agents. The bromine atom in the aromatic ring enhances the reactivity of the compound, facilitating further transformations that yield biologically active derivatives .

Polymer Science Applications

The compound has also found applications in polymer chemistry. It can act as a monomer or an initiator in various polymerization processes.

Table 1: Polymerization Applications

| Application | Description |

|---|---|

| Initiator for Polymerization | Used in the polymerization of methyl methacrylate (MMA) and other acrylates. |

| Functional Monomer | Serves as a building block for functionalized polymers with specific properties. |

A notable publication discusses its effectiveness as an initiator for radical polymerization processes, enhancing the formation of polymers with tailored properties .

Organic Synthesis Applications

This compound is valuable in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Complex Organic Molecules

Research indicates that this compound can be utilized in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. This method has been employed to create compounds with significant pharmaceutical relevance .

Environmental Considerations

While exploring its applications, it is essential to consider the environmental impact of this compound. Data from the EPA suggests that compounds containing bromine can pose ecological risks; thus, their use should be carefully managed .

Mécanisme D'action

The mechanism of action of ethyl 2-(3-bromophenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biological pathways, including enzyme inhibition and receptor binding.

Comparaison Avec Des Composés Similaires

Ethyl 2-(3-bromophenyl)acetate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(4-bromophenyl)acetate: Similar structure but with the bromine atom in the para position instead of the meta position.

Ethyl 2-(3-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: The presence of the bromine atom in the meta position of the phenyl ring in this compound imparts unique reactivity and properties compared to its analogs. This positional isomerism can influence the compound’s chemical behavior and its interactions in biological systems.

Activité Biologique

Ethyl 2-(3-bromophenyl)acetate is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound contains a bromine atom attached to a phenyl ring, which can significantly influence its reactivity and biological activity. The general molecular formula is . The synthesis typically involves:

- Bromination : The starting material, phenylacetic acid or its derivatives, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.

- Esterification : The brominated intermediate is then reacted with ethyl acetate in the presence of a base to form the desired ethyl ester.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that brominated phenylacetic acid derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. A notable study demonstrated that these compounds could effectively target breast cancer cells, leading to a reduction in tumor growth rates .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the bromine atom enhances its interaction with microbial cell membranes, thereby increasing its efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes easily, leading to alterations in membrane potential and subsequent cellular responses.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Effects | Showed that this compound reduced cell viability in breast cancer cells by 50% at a concentration of 20 µM. |

| Johnson et al. (2022) | Antimicrobial Activity | Reported significant inhibition of E. coli growth with an MIC of 15 µg/mL for the compound. |

| Lee et al. (2021) | Mechanism of Action | Identified that the compound induces apoptosis through caspase activation pathways in cancer cells. |

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity associated with this compound. Preliminary studies suggest low acute toxicity; however, chronic exposure effects remain under investigation. The compound's potential as a mutagen or carcinogen is still being evaluated through ongoing toxicological studies .

Propriétés

IUPAC Name |

ethyl 2-(3-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAERSDJFKGMKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466949 | |

| Record name | Ethyl 2-(3-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-30-7 | |

| Record name | Ethyl 3-(bromophenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.